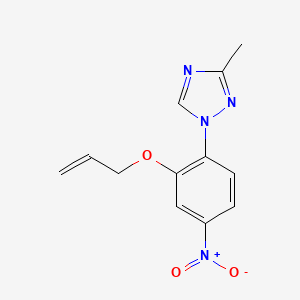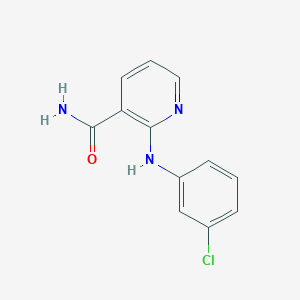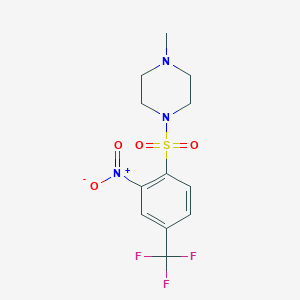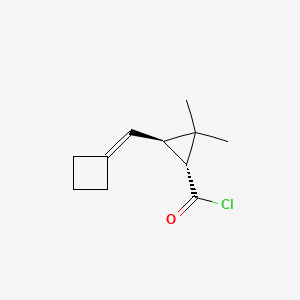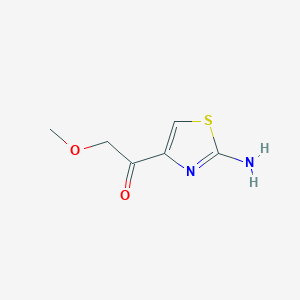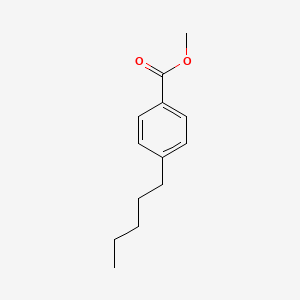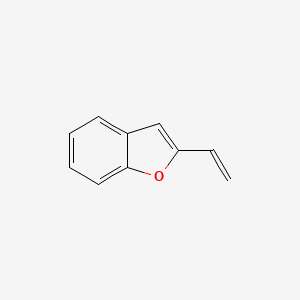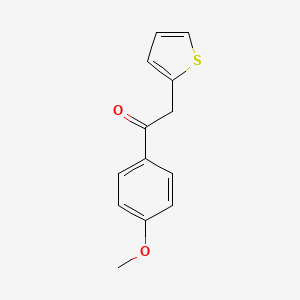
1-(4-methoxyphenyl)-2-thiophen-2-ylethanone
描述
1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected by an ethanone bridge
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives
科学研究应用
1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical interactions, such as binding to active sites or altering membrane permeability .
相似化合物的比较
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Shares the methoxyphenyl group but differs in the heterocyclic ring structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar to the above compound but with a different position of the methoxy group.
4-Methoxyamphetamine: Contains the methoxyphenyl group but belongs to the amphetamine class with different pharmacological properties .
Uniqueness: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H12O2S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C13H12O2S/c1-15-11-6-4-10(5-7-11)13(14)9-12-3-2-8-16-12/h2-8H,9H2,1H3 |
InChI 键 |
TWJSBZYJSSBNKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
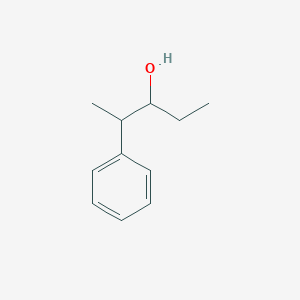
![2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid](/img/structure/B8692087.png)
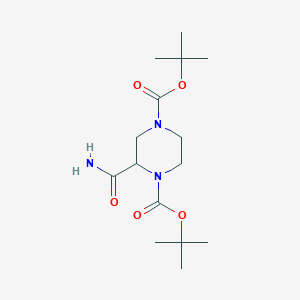
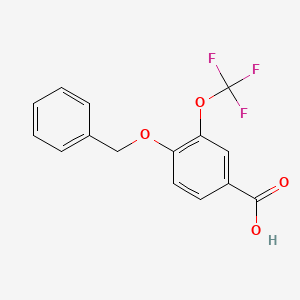

![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)
